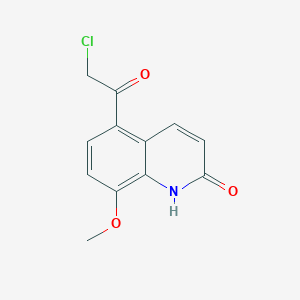
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- typically involves multi-step organic reactions. One common method includes the initial formation of the quinolinone core, followed by the introduction of the 2-chloroacetyl and 8-methoxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinolinone analogs.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolinone, 5-acetyl-8-methoxy-: Similar structure but lacks the chlorine atom in the acetyl group.
2(1H)-Quinolinone, 5-(2-bromoacetyl)-8-methoxy-: Similar structure but with a bromine atom instead of chlorine.
2(1H)-Quinolinone, 5-(2-chloroacetyl)-6-methoxy-: Similar structure but with the methoxy group at the 6-position.
Uniqueness
The presence of the 2-chloroacetyl group at the 5-position and the methoxy group at the 8-position gives 2(1H)-Quinolinone, 5-(2-chloroacetyl)-8-methoxy- unique chemical properties and potential applications. These modifications can influence its reactivity, biological activity, and overall utility in various fields of research and industry.
Propiedades
Número CAS |
59827-94-0 |
|---|---|
Fórmula molecular |
C12H10ClNO3 |
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
5-(2-chloroacetyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10ClNO3/c1-17-10-4-2-7(9(15)6-13)8-3-5-11(16)14-12(8)10/h2-5H,6H2,1H3,(H,14,16) |
Clave InChI |
MRGNVJDXYOQCJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C(=O)CCl)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















